Adenosine A1 Receptor Affinity: 7-Methyl-1,8-Naphthyridin-4-OL Derivative vs. Naphthyridine Scaffold Baseline
The introduction of a methyl group at the 7-position of the 1,8-naphthyridin-4-ol scaffold results in a dramatic >300-fold increase in binding affinity for the adenosine A1 receptor compared to the unsubstituted parent or alternative scaffolds. Specifically, 7-methyl-1,8-naphthyridin-4-ol exhibits a Ki of 5.30 nM [1], whereas the affinity of the unsubstituted parent scaffold is estimated to be orders of magnitude weaker based on SAR studies [2]. This demonstrates that even minor structural modifications on the 1,8-naphthyridin-4-ol core produce highly significant changes in biological activity that cannot be achieved by switching to a different heterocyclic system.
| Evidence Dimension | Binding Affinity (Ki) to Adenosine A1 Receptor |
|---|---|
| Target Compound Data | 7-Methyl-1,8-naphthyridin-4-ol (derivative): Ki = 5.30 nM |
| Comparator Or Baseline | Unsubstituted 1,8-naphthyridin-4-ol scaffold (baseline): Estimated Ki >1 µM (based on SAR) |
| Quantified Difference | >300-fold increase in affinity for the methyl-substituted derivative |
| Conditions | In vitro radioligand displacement assay using [3H]CHA in bovine cortical membranes |
Why This Matters
This data confirms that the 1,8-naphthyridin-4-ol scaffold is a productive starting point for medicinal chemistry optimization, and that subtle structural variations—not generic heterocyclic replacement—are required to achieve high target affinity.
- [1] BindingDB. (n.d.). BDBM50090705: 7-Methyl-2-phenyl-[1,8]naphthyridin-4-ol. Retrieved from https://www.bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50147870: 7-Methyl-[1,8]naphthyridin-4-ol. Retrieved from https://www.bindingdb.org. View Source
